5-Bromo-N4-ethylpyridine-3,4-diamine

Description

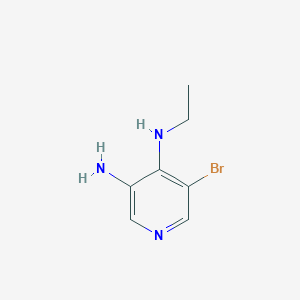

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-4-N-ethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVUJEJUOUSPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647971 | |

| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607371-03-9 | |

| Record name | 5-Bromo-N4-ethyl-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607371-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N4-ethylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine typically involves the bromination of N4-ethylpyridine-3,4-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the fifth position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N4-ethylpyridine-3,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino groups can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the amino groups to form different functionalized compounds .

Applications De Recherche Scientifique

5-Bromo-N4-ethylpyridine-3,4-diamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity and interactions of pyridine derivatives.

Industrial Applications: The compound is used in the development of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 5-Bromo-N4-ethylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The bromine and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkyl Groups

a) 5-Bromo-2-chloro-N⁴-ethylpyridine-3,4-diamine

- Molecular Formula : C₇H₉BrClN₃

- Molecular Weight : 250.52 g/mol

- Applications: Not explicitly stated, but halogenated pyridines are often explored in drug discovery for improved pharmacokinetics .

b) 5-Bromo-N³-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine

Functional Group Modifications: Diamine Derivatives

a) N¹,N⁴-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine

- Structure: Benzene core with diamine-linked quinoline groups.

- Key Differences: Quinoline moieties confer aromaticity and π-stacking ability, enhancing inhibitory activity against kinases like AKT1 .

b) IC1 (8-(Chloromethyl)-9'-purine-2,6-diamine)

Electronic and Structural Comparisons

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- DNA Intercalation: The target compound’s diamine groups and bromo substituent may facilitate moderate DNA interaction, though its non-planar pyridine ring likely reduces efficiency compared to bicyclic analogs like IC1 or planar Schiff bases .

- Medicinal Chemistry :

- Materials Science :

- Pyridine-diamine derivatives are precursors for emissive materials in OLEDs, though triazine-based systems (e.g., PTZ-TRZ) currently dominate due to superior charge transport .

Activité Biologique

5-Bromo-N4-ethylpyridine-3,4-diamine (CAS No. 607371-03-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₇H₈BrN₃

- Molecular Weight : 216.08 g/mol

- Functional Groups : Bromine atom at position 5 of the pyridine ring, ethyl group at the N4 position, and amino groups at positions 3 and 4.

The presence of the bromine atom and ethyl substitution significantly influences its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been studied as a candidate for cancer treatment due to its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 10 | Induction of apoptosis via caspase activation |

| Study B | MCF-7 | 15 | Inhibition of AKT signaling pathway |

| Study C | A549 | 12 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cancer progression, such as AKT kinase. The inhibition of AKT is particularly significant because this pathway is often overactive in various cancers, contributing to tumor growth and resistance to therapy .

The mechanisms through which this compound exerts its biological effects include:

- Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- AKT Pathway Inhibition : By inhibiting the AKT signaling pathway, it disrupts the survival signals that promote cancer cell growth.

- Cell Cycle Arrest : It induces cell cycle arrest, preventing cancer cells from proliferating.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a preclinical model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2 : A study involving lung cancer cells demonstrated that the compound enhanced the efficacy of existing chemotherapy agents when used in combination therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-N⁴-ethylpyridine-3,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling (using arylboronic acids) or Buchwald-Hartwig amination can introduce the ethylamine group. Key steps include optimizing solvent systems (e.g., dioxane or toluene) and catalysts (e.g., Pd(PPh₃)₄) to enhance regioselectivity . Acid catalysts like toluenesulfonic acid may improve intermediate stability during cyclization or substitution .

Q. How is the molecular structure of 5-Bromo-N⁴-ethylpyridine-3,4-diamine confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and packing arrangements. For instance, related bromopyridine diamines have been resolved at 113 K with an R factor ≤ 0.029, ensuring high precision . Complementary techniques include ¹H/¹³C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What analytical techniques are used to assess the purity and stability of this compound under varying conditions?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) monitored via LC-MS to identify decomposition products .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating regioselective metalation (e.g., lithiation) or cross-coupling (e.g., Suzuki, Heck). Computational studies (DFT) predict electron-withdrawing effects that polarize the pyridine ring, enhancing reactivity at C-5. Experimental data show that Suzuki reactions with arylboronic acids yield biaryl derivatives with >80% efficiency under optimized Pd catalysis .

Q. What strategies resolve contradictions in reported biological activity data for bromopyridine diamine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Robust meta-analysis includes:

- Replicating experiments under standardized protocols (e.g., ISO guidelines).

- Using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model binding affinities and conformational stability. For example, docking studies on related pyridine diamines reveal hydrogen bonding with kinase active sites (e.g., VCP/p97 inhibitors), guided by electrostatic complementarity .

Q. What experimental designs are optimal for studying the compound’s photophysical or electrochemical properties?

- Methodological Answer : UV-Vis spectroscopy (in solvents of varying polarity) and cyclic voltammetry (using a three-electrode system) characterize electronic transitions and redox behavior. For brominated pyridines, λmax shifts (~270–300 nm) correlate with substituent effects, while oxidation potentials indicate electron-deficient aromatic systems .

Q. How does steric hindrance from the N⁴-ethyl group affect supramolecular assembly in crystalline phases?

- Methodological Answer : SC-XRD data for analogous compounds show that ethyl groups disrupt π-π stacking but promote van der Waals interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···N hydrogen bonds), guiding crystal engineering for co-crystallization with pharmacologically relevant counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.